Bis(2-methyl-3-furyl)disulfide

Catalog No.
S708398
CAS No.
28588-75-2
M.F
C10H10O2S2
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-methyl-3-furyl)disulfide

CAS Number

28588-75-2

Product Name

Bis(2-methyl-3-furyl)disulfide

IUPAC Name

2-methyl-3-[(2-methylfuran-3-yl)disulfanyl]furan

Molecular Formula

C10H10O2S2

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C10H10O2S2/c1-7-9(3-5-11-7)13-14-10-4-6-12-8(10)2/h3-6H,1-2H3

InChI Key

OHDFENKFSKIFBJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)SSC2=C(OC=C2)C

Solubility

Insoluble in water,soluble in organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1=C(C=CO1)SSC2=C(OC=C2)C

Bis(2-methyl-3-furyl)disulfide is an organic compound with the chemical formula C₁₀H₁₀O₂S₂ and a molecular weight of 226.32 g/mol. It is classified as a member of the class of furans, specifically a disulfide derivative where both hydrogen atoms are substituted by 2-methylfuran-3-yl groups. This compound typically appears as a clear yellow to amber or orange liquid and has a distinctive odor reminiscent of cooked meat, making it notable in flavor chemistry . It is often used as a flavoring agent in food products and has been identified in cooked beef and various teas .

The primary function of bis(2-methyl-3-furyl)disulfide is as a flavoring agent. It contributes a meaty, sulfurous aroma and taste to food products [, ]. The exact mechanism by which it interacts with taste receptors is not fully understood, but it is believed to play a role in the overall perception of meat flavor.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated bis(2-methyl-3-furyl)disulfide and considers it safe for use as a flavoring agent at current levels of intake []. However, as with any substance, excessive consumption should be avoided.

  • Food Science

    BMFD is primarily known as a flavoring agent, particularly for its meaty taste and aroma []. Research in food science explores the role of BMFD in creating and enhancing desirable flavors in various food products [].

  • Origin and Formation

    BMFD can be a natural product found in certain foods or produced during food processing []. Studies investigate its formation mechanisms, like the Maillard reaction, which occurs when amino acids and reducing sugars react at high temperatures []. Understanding these mechanisms helps optimize food preparation techniques to achieve desired flavor profiles.

  • Metabolism

    Research has identified BMFD as a metabolite in yeast (Saccharomyces cerevisiae). This suggests a potential role for BMFD in cellular processes, although further studies are needed to elucidate its specific functions.

, particularly those involving nucleophilic substitution due to the presence of sulfur atoms. For example, it can react with cyclic ethers, amides, ketones, and epoxides to form novel derivatives with unique aroma characteristics and potential biological activities . Additionally, it has been shown to induce DNA breakage in human leukemia cells, suggesting its reactive nature under certain conditions .

Research indicates that bis(2-methyl-3-furyl)disulfide exhibits significant biological activity. It has demonstrated in vitro antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and can induce apoptosis in leukemia cells by promoting reactive oxygen species production and activating caspase-3 pathways . Furthermore, derivatives of this compound have shown potential for use as low-risk food preservatives due to their antimicrobial properties against various foodborne pathogens .

The synthesis of bis(2-methyl-3-furyl)disulfide typically involves the reaction of 2-methyl-3-furanthiol with appropriate oxidizing agents or through thermal treatment processes that facilitate the formation of disulfide bonds. One common method includes heating 2-methyl-3-furanthiol in the presence of catalysts that promote disulfide formation . This compound can also be synthesized through various chemical transformations involving related furan derivatives.

Studies have explored the interactions of bis(2-methyl-3-furyl)disulfide with various biological systems. For instance, it has been investigated for its ability to induce apoptosis in cancer cells and inhibit biofilm formation in bacteria like Hafnia alvei . The compound's interactions with cellular mechanisms highlight its potential therapeutic applications beyond flavoring.

Several compounds share structural similarities with bis(2-methyl-3-furyl)disulfide. These include:

Compound NameStructure TypeUnique Features
Methyl 2-methyl-3-furyl disulfideDisulfide derivativeInduces DNA breakage in leukemia cells
Difurfuryl disulfideDisulfide derivativeExhibits different flavor profiles
Bis(2-methylfuran)disulfideDisulfide derivativeLess potent antimicrobial activity
3,3'-Dithiobis(2-methylfuran)Disulfide derivativeSimilar structural features but different reactivity

Physical Description

Colourless liquid; roast, meaty aroma

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

226.01222190 g/mol

Monoisotopic Mass

226.01222190 g/mol

Boiling Point

277.00 to 280.00 °C. @ 760.00 mm Hg

Heavy Atom Count

14

Density

1.146-1.154

UNII

E1AN38V6MA

GHS Hazard Statements

Aggregated GHS information provided by 1498 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (10.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28588-75-2

Wikipedia

Bis(2-methyl-3-furyl) disulfide

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Furan, 3,3'-dithiobis[2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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